Cas no 2172152-22-4 (benzyl N-1-(chlorosulfonyl)-4,4-dimethylpentan-3-ylcarbamate)

Benzyl N-1-(chlorosulfonyl)-4,4-dimethylpentan-3-ylcarbamate is a versatile organic compound with significant applications in pharmaceuticals and agrochemicals. It exhibits high purity and stability, making it ideal for synthesis of complex molecules. The compound's unique structure contributes to its efficacy in various chemical reactions, offering a valuable tool for researchers in the field of organic synthesis.
benzyl N-1-(chlorosulfonyl)-4,4-dimethylpentan-3-ylcarbamate structure
2172152-22-4 structure
Product Name:benzyl N-1-(chlorosulfonyl)-4,4-dimethylpentan-3-ylcarbamate
CAS No:2172152-22-4
MF:C15H22ClNO4S
MW:347.857482433319
CID:5993237
PubChem ID:165526536
Update Time:2025-11-01

benzyl N-1-(chlorosulfonyl)-4,4-dimethylpentan-3-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • benzyl N-1-(chlorosulfonyl)-4,4-dimethylpentan-3-ylcarbamate
    • EN300-1440346
    • benzyl N-[1-(chlorosulfonyl)-4,4-dimethylpentan-3-yl]carbamate
    • 2172152-22-4
    • Inchi: 1S/C15H22ClNO4S/c1-15(2,3)13(9-10-22(16,19)20)17-14(18)21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,18)
    • InChI Key: NTOALKZBTJEFDP-UHFFFAOYSA-N
    • SMILES: ClS(CCC(C(C)(C)C)NC(=O)OCC1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 347.0958071g/mol
  • Monoisotopic Mass: 347.0958071g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 8
  • Complexity: 447
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 80.8Ų

benzyl N-1-(chlorosulfonyl)-4,4-dimethylpentan-3-ylcarbamate Pricemore >>

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Additional information on benzyl N-1-(chlorosulfonyl)-4,4-dimethylpentan-3-ylcarbamate

Professional Introduction to Benzyl N-1-(chlorosulfonyl)-4,4-dimethylpentan-3-ylcarbamate (CAS No. 2172152-22-4)

Benzyl N-1-(chlorosulfonyl)-4,4-dimethylpentan-3-ylcarbamate, identified by its CAS number 2172152-22-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry, particularly as intermediates in the synthesis of bioactive molecules. The structural features of this compound, including its benzyl moiety and the presence of a chlorosulfonyl group, contribute to its unique reactivity and potential utility in the development of novel therapeutic agents.

The< strong>benzyl N-1-(chlorosulfonyl)-4,4-dimethylpentan-3-ylcarbamate molecule exhibits a complex architecture that positions it as a valuable building block in synthetic chemistry. The benzyl group, a common pharmacophore in drug design, provides a stable aromatic core that can interact with biological targets through hydrophobic and π-stacking interactions. Meanwhile, the chlorosulfonyl substituent introduces a polar, electron-withdrawing group that can modulate the electronic properties of the molecule and influence its binding affinity to biological receptors. This combination of structural elements makes it an intriguing candidate for further exploration in drug discovery efforts.

In recent years, there has been growing interest in the development of carbamate-based compounds due to their broad spectrum of biological activities. Carbamates have been extensively studied for their potential as kinase inhibitors, protease inhibitors, and other enzyme-targeting agents. The< strong>Benzyl N-1-(chlorosulfonyl)-4,4-dimethylpentan-3-ylcarbamate, with its unique structural features, may offer advantages over conventional carbamates in terms of metabolic stability, solubility, and binding affinity. These properties are critical for the design of next-generation drugs that exhibit improved pharmacokinetic profiles and reduced side effects.

One of the most compelling aspects of this compound is its potential application in the synthesis of targeted therapeutics. The chlorosulfonyl group is particularly noteworthy as it can serve as a handle for further functionalization through nucleophilic substitution reactions. This reactivity allows chemists to introduce diverse substituents at specific positions on the molecule, enabling the creation of libraries of derivatives with tailored biological activities. Such libraries are essential for high-throughput screening (HTS) campaigns aimed at identifying lead compounds for drug development.

Current research in medicinal chemistry increasingly emphasizes the importance of structure-activity relationships (SAR) in optimizing drug candidates. The< strong>Benzyl N-1-(chlorosulfonyl)-4,4-dimethylpentan-3-ylcarbamate provides an excellent starting point for exploring SAR by allowing modifications at multiple positions while maintaining the core pharmacophoric elements. For instance, variations in the length and branching of the alkyl chain attached to the carbamate group can significantly influence binding interactions with biological targets. Such modifications are crucial for fine-tuning pharmacological properties such as potency, selectivity, and duration of action.

Advances in computational chemistry have also played a pivotal role in accelerating drug discovery efforts. Molecular modeling techniques can be employed to predict how< strong>Benzyl N-1-(chlorosulfonyl)-4,4-dimethylpentan-3-ylcarbamate interacts with potential biological targets at the atomic level. These simulations provide insights into binding modes, affinity predictions, and even suggest optimal sites for structural modifications. By integrating experimental data with computational predictions, researchers can design more efficient synthetic routes and prioritize promising derivatives for further investigation.

In addition to its applications in drug discovery, this compound may find utility in other areas such as agrochemicals and material science. The versatility of carbamates allows them to be incorporated into various chemical frameworks, making them valuable precursors for synthesizing complex molecules with diverse functionalities. The presence of both aromatic and polar functional groups in< strong>Benzyl N-1-(chlorosulfonyl)-4,4-dimethylpentan-3-ylcarbamate enhances its compatibility with a wide range of synthetic transformations, opening up possibilities for innovative applications beyond pharmaceuticals.

Recent studies have highlighted the importance of green chemistry principles in modern drug development. The< strong>Benzyl N-1-(chlorosulfonyl)-4,4-dimethylpentan-3-ylcarbamate can be synthesized using environmentally friendly methodologies that minimize waste and reduce energy consumption. Such approaches align with global efforts to promote sustainable practices in chemical manufacturing and ensure that future therapeutics are developed responsibly.

Looking ahead, the continued exploration of< strong>Benzyl N-1-(chlorosulfonyl)-4,4-dimethylpentan-3-ylcarbamate holds promise for uncovering new therapeutic strategies across multiple disease areas. Its unique structural attributes make it a compelling candidate for further research into novel mechanisms of action and combination therapies. As our understanding of biological systems evolves, compounds like this will play an increasingly critical role in addressing unmet medical needs.

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